molecular formula C5H10OS B6172429 1-(sulfanylmethyl)cyclobutan-1-ol CAS No. 2703780-63-4

1-(sulfanylmethyl)cyclobutan-1-ol

Cat. No. B6172429
CAS RN: 2703780-63-4
M. Wt: 118.2
InChI Key:
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Description

1-(Sulfanylmethyl)cyclobutan-1-ol, also known as 1-SM-CB, is a cyclic ether that has been extensively studied due to its unique structure and potential applications in a variety of scientific fields. 1-SM-CB is a highly stable and non-toxic molecule that exhibits a wide range of properties, including antioxidant, anti-inflammatory, and anticancer activities. It is a valuable tool for researchers in the fields of biochemistry, medicinal chemistry, and pharmaceutical sciences.

Scientific Research Applications

1-(sulfanylmethyl)cyclobutan-1-ol has been used in a variety of scientific research applications, including in studies of enzyme inhibition, antioxidant activity, and drug delivery. It has also been used in the synthesis of novel compounds, such as analogues of the anti-inflammatory drug celecoxib. In addition, 1-(sulfanylmethyl)cyclobutan-1-ol has been used as a probe in studies of the structure and function of proteins, and has been used to study the effects of non-covalent interactions on the stability of proteins.

Mechanism of Action

The exact mechanism of action of 1-(sulfanylmethyl)cyclobutan-1-ol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(sulfanylmethyl)cyclobutan-1-ol has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP450).
Biochemical and Physiological Effects
1-(sulfanylmethyl)cyclobutan-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(sulfanylmethyl)cyclobutan-1-ol is capable of scavenging ROS and RNS, inhibiting the activity of several enzymes, and blocking the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(sulfanylmethyl)cyclobutan-1-ol has anti-inflammatory and anticancer effects, and can reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(sulfanylmethyl)cyclobutan-1-ol for laboratory experiments is its stability and non-toxicity. It is a highly stable molecule that is not easily degraded by oxygen or light, and is non-toxic to cells. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of 1-(sulfanylmethyl)cyclobutan-1-ol is its limited availability, as it is not commercially available.

Future Directions

1-(sulfanylmethyl)cyclobutan-1-ol has great potential for future applications in the fields of biochemistry, medicinal chemistry, and pharmaceutical sciences. Further research is needed to fully understand its mechanism of action and to identify new therapeutic applications. Potential future directions include exploring its use as an enzyme inhibitor, an antioxidant, and a drug delivery system; studying its effects on protein structure and function; and investigating its potential as an anticancer agent. Additionally, further research is needed to improve the synthesis of 1-(sulfanylmethyl)cyclobutan-1-ol and make it more readily available for laboratory experiments.

Synthesis Methods

1-(sulfanylmethyl)cyclobutan-1-ol is synthesized by reacting cyclobutan-1-ol (CB1) with sulfanylmethyl chloride (SMC) in an aqueous solution. The reaction is carried out in a two-step process, first by activating the CB1 with SMC, then by adding a base such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically run at room temperature, and the product is isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(sulfanylmethyl)cyclobutan-1-ol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutanone", "Hydrogen sulfide", "Sodium borohydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with hydrogen sulfide in the presence of sodium borohydride to yield 1-(sulfanylmethyl)cyclobutan-1-ol.", "Step 2: The crude product is purified by column chromatography using methanol as the eluent.", "Step 3: The purified product is treated with sodium hydroxide to deprotonate the hydroxyl group, forming the corresponding sodium salt.", "Step 4: The sodium salt is acidified with hydrochloric acid to regenerate the free alcohol.", "Step 5: The product is isolated by extraction with ethyl acetate, followed by drying over sodium sulfate and concentration under reduced pressure.", "Step 6: The crude product is recrystallized from a suitable solvent, such as ethanol or methanol, to yield pure 1-(sulfanylmethyl)cyclobutan-1-ol." ] }

CAS RN

2703780-63-4

Product Name

1-(sulfanylmethyl)cyclobutan-1-ol

Molecular Formula

C5H10OS

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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